molecular formula C9H10BrClO B2730170 3-(3-Bromo-5-chlorophenyl)propan-1-ol CAS No. 1379299-64-5

3-(3-Bromo-5-chlorophenyl)propan-1-ol

Cat. No.: B2730170
CAS No.: 1379299-64-5
M. Wt: 249.53
InChI Key: OVIDMQXCAFTOJU-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrClO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a propanol group. It is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-5-chlorophenyl)propan-1-ol typically involves the reaction of 3-bromo-5-chlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and catalysts such as magnesium or lithium .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromo-5-chlorophenyl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromo-5-chlorophenyl)propan-1-ol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a propanol group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications .

Properties

IUPAC Name

3-(3-bromo-5-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIDMQXCAFTOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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